2-(1,3-Benzothiazol-2-yl)propan-1-amine
Overview
Description
2-(1,3-Benzothiazol-2-yl)propan-1-amine is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound features a benzothiazole ring system attached to a propan-1-amine group. Benzothiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1,3-benzothiazole-2-carboxylic acid with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Alternative Methods: Another approach involves the nucleophilic substitution reaction of 1,3-benzothiazole-2-thiol with 1-bromopropane followed by reduction of the intermediate product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tubercular properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacterium.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect pathways critical to the survival or replication of Mycobacterium tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to the death or inhibited growth of Mycobacterium tuberculosis.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanol
2-(1,3-Benzothiazol-2-yl)ethanamine
2-(1,3-Benzothiazol-2-yl)propanol
2-(1,3-Benzothiazol-2-yl)butan-1-amine
This comprehensive overview provides a detailed understanding of 2-(1,3-Benzothiazol-2-yl)propan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVAHYWRITMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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